4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinolinone core structure substituted with a 2,5-difluorophenyl group and two methyl groups at positions 6 and 7. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-difluoroaniline with 3,4-dimethyl-2-cyclohexenone in the presence of a suitable catalyst can lead to the formation of the desired quinolinone compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including anticancer and antimicrobial properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of materials with specific properties, such as fluorescent probes.
Mechanism of Action
The mechanism of action of 4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone can be compared with other similar compounds, such as:
4-(2,5-difluorophenyl)-6,7-dimethyl-2(1H)-quinolinone: A closely related compound with similar structural features.
4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinoline: Another related compound with a different core structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c1-9-5-14-12(13-7-11(18)3-4-15(13)19)8-17(21)20-16(14)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXYDQALRVJWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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